molecular formula C21H31N5O7 B1438436 H-Ala-Ala-Tyr-Ala-Ala-OH CAS No. 74261-52-2

H-Ala-Ala-Tyr-Ala-Ala-OH

Cat. No.: B1438436
CAS No.: 74261-52-2
M. Wt: 465.5 g/mol
InChI Key: RUUNLLXEBIVUAQ-YTORKDELSA-N
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Description

“H-Ala-Ala-Tyr-Ala-Ala-OH” is a peptide composed of five amino acids: Alanine (Ala), Alanine (Ala), Tyrosine (Tyr), Alanine (Ala), and Alanine (Ala). The peptide is synthesized by linking these amino acids together in a specific sequence .


Physical And Chemical Properties Analysis

The physical and chemical properties of a peptide depend on the properties of its amino acids. For example, the presence of polar or charged side chains can influence the solubility of the peptide in water. The peptide “this compound” has a molecular formula of C18H26N4O6 and an average mass of 394.422 Da .

Scientific Research Applications

1. Studies on Proline cis-trans Isomerization

Research has explored the cis-trans interconversion rates of X-Pro bonds in peptides including those similar to H-Ala-Ala-Tyr-Ala-Ala-OH. For instance, Grathwohl and Wüthrich (1981) found that replacing Ala with Tyr in oligopeptides affected the interconversion rate of these bonds (Grathwohl & Wüthrich, 1981).

2. Reaction Dynamics of Amino Acid Residues

Owen et al. (2012) conducted a theoretical study to understand how hydroxyl radicals could initiate the unfolding of amino acid residues like those in this compound. This research is significant in understanding peptide misfolding diseases (Owen, Szőri, Csizmadia, & Viskolcz, 2012).

3. NMR Studies for Conformational Analysis

Bundi and Wüthrich (1979) used 1H-NMR to measure the chemical shifts and spin-spin coupling constants of amino acid residues in linear tetrapeptides similar to this compound. Such studies provide insight into the conformational behavior of these peptides in solution (Bundi & Wüthrich, 1979).

4. Peptide-Protonation and Coordination Ability

Koleva et al. (2007) studied the dipeptide alanylphenylalanine, which shares structural similarities with this compound. They explored its protonation and coordination ability, particularly in relation to Au(III), highlighting the potential application of such peptides in bioinorganic chemistry (Koleva, Kolev, Zareva, & Spiteller, 2007).

5. Role in Immune Responses

Schwartz et al. (1976) discussed the importance of tyrosine in peptides like this compound for genetically controlled regulation of immune responses. Their study on synthetic polymers demonstrates the potential role of such peptides in immunology (Schwartz, Waltenbaugh, Dorf, Cesla, Sela, & Benacerraf, 1976).

6. Tyrosine-Mediated Peptide Assembly

Jang et al. (2014) explored the role of tyrosine in peptide assembly. They found that sequences like this compound could form two-dimensional structures with potential applications in bio-inspired catalysis and material science (Jang, Lee, Park, Kim, Park, Yang, Jin, Lee, Park, You, Jeong, Shin, Oh, Kwon, Kim, Cho, Han, Kim, Chang, Paik, Nam, & Lee, 2014).

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N5O7/c1-10(22)17(28)23-12(3)19(30)26-16(9-14-5-7-15(27)8-6-14)20(31)24-11(2)18(29)25-13(4)21(32)33/h5-8,10-13,16,27H,9,22H2,1-4H3,(H,23,28)(H,24,31)(H,25,29)(H,26,30)(H,32,33)/t10-,11-,12-,13-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUUNLLXEBIVUAQ-YTORKDELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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